molecular formula C20H20ClF5N2O B1674369 Idalopirdine hydrochloride CAS No. 467458-02-2

Idalopirdine hydrochloride

Cat. No. B1674369
M. Wt: 434.8 g/mol
InChI Key: KXOQNPANAFXKTN-UHFFFAOYSA-N
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Description

Idalopirdine hydrochloride, also known as Lu AE58054, is an orally available drug that acts as an antagonist of the serotonin 6 (5-HT6) receptor . This receptor subtype is primarily expressed in the brain, particularly in the cerebral cortex and hippocampus, where it has been proposed to play a role in cognitive impairments associated with schizophrenia and Alzheimer’s disease . The compound was originally discovered by Lilly and was being developed as a symptomatic adjunct to cholinesterase inhibitor treatment in Alzheimer’s disease .


Molecular Structure Analysis

Idalopirdine hydrochloride has a molecular formula of C20H20ClF5N2O and a molecular weight of 434.8 g/mol . The IUPAC name is 2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine;hydrochloride .


Chemical Reactions Analysis

Specific chemical reactions involving Idalopirdine hydrochloride are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of Idalopirdine hydrochloride are not explicitly mentioned in the search results .

Scientific Research Applications

Neuropharmacological Effects

Idalopirdine (Lu AE58054) is a high-affinity and selective antagonist for the human serotonin 5-HT6 receptor, which has been explored for its potential in augmenting cognitive functions, especially in the context of Alzheimer's disease. Research has demonstrated that Idalopirdine can increase extracellular levels of monoamines, glutamate, and acetylcholine in the medial prefrontal cortex of rats, suggesting its role in enhancing neurotransmitter activity which is crucial for cognitive processes. This action is particularly significant when used in conjunction with acetylcholinesterase inhibitors (AChEIs), such as donepezil, showing a potentiation of the pro-cognitive effects observed in Alzheimer's disease patients treated with AChEIs (Mørk et al., 2017).

Clinical Trials for Alzheimer's Disease

Several randomized clinical trials have assessed the efficacy of Idalopirdine as an adjunct to cholinesterase inhibitors in patients with Alzheimer's disease. Unfortunately, these studies did not demonstrate a significant improvement in cognition over the treatment period, indicating that Idalopirdine, despite its promising preclinical profile, may not offer the anticipated benefits for Alzheimer's disease treatment (Atri et al., 2018).

Mechanisms of Action and Safety Profile

Research into the pharmacokinetics, pharmacodynamics, and safety profile of Idalopirdine highlights its safety and tolerability, suggesting its potential use as an add-on therapy to potentiate the effects of existing AChEIs in Alzheimer's disease. The blockade of 5-HT6 receptors, which are expressed in areas of the CNS involved with memory, suggests a mechanistic model for restoring acetylcholine levels in a deteriorated cholinergic system, a key therapeutic strategy in managing Alzheimer's disease (Galimberti & Scarpini, 2015).

Meta-Analyses and Systematic Reviews

Electrophysiological and Neuropharmacological Studies

Electrophysiological studies in animal models have demonstrated that Idalopirdine can potentiate the effects of AChEIs on neuronal network oscillations and extracellular acetylcholine levels in the brain, without affecting sleep-wake architecture. This suggests a role for Idalopirdine in enhancing cortical excitability and cognitive functions, supporting its investigation as a potential adjunct therapy in Alzheimer's disease (Amat-Foraster et al., 2017).

Safety And Hazards

Idalopirdine is associated with a risk of elevated liver enzymes and vomiting . It is also associated with a higher incidence of at least one adverse event . Safety data sheets suggest avoiding inhalation, contact with eyes and skin, and avoiding dust and aerosol formation .

Future Directions

Although idalopirdine might be more effective at high doses and in moderate Alzheimer’s disease subgroups, the effect size is small and may be limited . It is generally believed that Alzheimer’s disease is caused by multiple pathological processes resulting from Aβ abnormality, tau phosphorylation, neuroinflammation, neurotransmitter dysregulation, and oxidative stress . Therefore, early diagnosis and multiple-target intervention may provide a promising outcome for Alzheimer’s disease treatment .

properties

IUPAC Name

2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F5N2O.ClH/c21-15-4-5-17-14(11-27-18(17)9-15)6-7-26-10-13-2-1-3-16(8-13)28-12-20(24,25)19(22)23;/h1-5,8-9,11,19,26-27H,6-7,10,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOQNPANAFXKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(C(F)F)(F)F)CNCCC2=CNC3=C2C=CC(=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610494
Record name 2-(6-Fluoro-1H-indol-3-yl)-N-{[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl}ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Idalopirdine hydrochloride

CAS RN

467458-02-2
Record name 1H-Indole-3-ethanamine, 6-fluoro-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467458-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idalopirdine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467458022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(6-Fluoro-1H-indol-3-yl)-N-{[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl}ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-3-ethanamine, 6-fluoro-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IDALOPIRDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/545BT5182Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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